molecular formula C10H13Cl2F3N6O B1407031 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride CAS No. 1638612-91-5

2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

Cat. No.: B1407031
CAS No.: 1638612-91-5
M. Wt: 361.15 g/mol
InChI Key: SHFSQFNCOMGFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride is a synthetic heterocyclic compound that belongs to the triazolopyrimidine family of molecules. The compound possesses the molecular formula C₁₀H₁₃Cl₂F₃N₆O and exhibits a molecular weight of 361.15 grams per mole, making it a moderately sized pharmaceutical intermediate with optimal characteristics for biological activity. The structure incorporates a fused triazole-pyrimidine ring system, which serves as the core pharmacophore, with specific substituents that significantly influence its chemical and biological properties. The presence of a piperazine moiety at the 2-position provides enhanced solubility and potential for hydrogen bonding interactions with biological targets, while the trifluoromethyl group at the 5-position contributes to metabolic stability and lipophilicity.

The dihydrochloride salt form represents the preferred pharmaceutical formulation due to its enhanced aqueous solubility compared to the free base compound. This salt formation involves the protonation of the piperazine nitrogen atoms, resulting in improved handling characteristics and stability during storage and formulation processes. The compound is catalogued with the Chemical Abstracts Service registry number 1638612-91-5 and molecular descriptor code MFCD28155236, providing unique identification for research and commercial applications. The structural complexity of this molecule reflects decades of medicinal chemistry optimization, where each functional group has been carefully selected to enhance specific pharmacological properties while maintaining synthetic accessibility.

Property Value Reference
Molecular Formula C₁₀H₁₃Cl₂F₃N₆O
Molecular Weight 361.15 g/mol
Chemical Abstracts Service Number 1638612-91-5
Molecular Descriptor Code MFCD28155236
Salt Form Dihydrochloride
Purity Specification >90%

Historical context and discovery of triazolopyrimidine derivatives

The development of triazolopyrimidine derivatives traces back to fundamental research in heterocyclic chemistry that began in the mid-20th century, when researchers first recognized the potential of fused ring systems containing both triazole and pyrimidine moieties. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold emerged as particularly significant due to its structural similarity to naturally occurring purines, leading to its initial investigation as a potential purine bioisostere. Early synthetic methodologies focused on the construction of the fused ring system through various cyclization reactions, including the annulation of 1,2,4-triazole nuclei to pyrimidine rings and the reverse approach of pyrimidine annulation to triazole structures.

The recognition of triazolopyrimidines as privileged scaffolds in medicinal chemistry occurred during the 1980s and 1990s, when systematic structure-activity relationship studies revealed their broad spectrum of biological activities. Researchers discovered that the isoelectronic relationship between triazolopyrimidines and purines could be exploited to develop compounds with enhanced selectivity and potency compared to purine analogs. The introduction of fluorinated substituents, particularly trifluoromethyl groups, represented a significant advancement in the field, as these modifications provided improved metabolic stability and enhanced membrane permeability.

The specific incorporation of piperazine substituents into triazolopyrimidine scaffolds emerged from systematic medicinal chemistry programs aimed at optimizing pharmacokinetic properties. Piperazine moieties have long been recognized for their ability to enhance aqueous solubility while maintaining appropriate lipophilicity for biological activity. The combination of these structural features in compounds such as 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride represents the culmination of decades of medicinal chemistry optimization efforts. Historical development patterns indicate that triazolopyrimidine research has consistently focused on achieving optimal balance between potency, selectivity, and drug-like properties through systematic structural modifications.

Academic significance and research motivations

The academic significance of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride extends beyond its immediate pharmaceutical applications to encompass fundamental questions in medicinal chemistry and chemical biology. Research motivations surrounding this compound are multifaceted, including its potential utility in understanding structure-activity relationships within the triazolopyrimidine family and its role as a molecular probe for investigating biological pathways. The compound serves as an exemplar of how systematic structural modifications can be employed to optimize pharmacological properties while maintaining the essential pharmacophore characteristics required for biological activity.

Contemporary research interest in this compound is driven by the demonstrated versatility of triazolopyrimidine scaffolds in addressing diverse therapeutic targets. The 1,2,4-triazolo[1,5-a]pyrimidine core has been shown to interact with numerous biological targets through various mechanisms, including enzyme inhibition, receptor modulation, and protein-protein interaction disruption. The specific substitution pattern present in 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride positions it as a valuable research tool for investigating the relative contributions of different functional groups to biological activity.

The research significance is further enhanced by the compound's potential applications in chemical biology studies, where it can serve as a molecular probe for target identification and validation efforts. The presence of the trifluoromethyl group provides opportunities for fluorine-based nuclear magnetic resonance studies, while the piperazine moiety offers sites for chemical modification and conjugation reactions. Academic research programs have increasingly recognized the value of such structurally complex molecules in advancing our understanding of drug-target interactions and in developing new methodologies for pharmaceutical research.

Research Application Significance Reference
Structure-Activity Relationship Studies Understanding triazolopyrimidine pharmacophores
Chemical Biology Probes Target identification and validation
Fluorine Nuclear Magnetic Resonance Studies Structural characterization methods
Pharmacokinetic Optimization Enhanced drug-like properties
Medicinal Chemistry Methodologies Synthetic route development

Scope and structure of the present review

This comprehensive review establishes a systematic framework for understanding the chemical and pharmacological properties of 2-piperazin-1-yl-5-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride within the broader context of triazolopyrimidine research. The scope encompasses detailed analysis of the compound's structural characteristics, synthetic accessibility, and potential applications in pharmaceutical research, while maintaining focus on peer-reviewed scientific literature and established chemical databases. The review methodology emphasizes critical evaluation of available data sources to provide authoritative insights into the compound's properties and research significance.

The structural organization of this review follows a logical progression from fundamental chemical properties to advanced applications, ensuring comprehensive coverage of all relevant aspects of the compound. Each section builds upon previous discussions to create a cohesive understanding of how structural features influence biological and chemical properties. The review prioritizes primary research findings and authoritative chemical databases over commercial sources, ensuring scientific rigor and accuracy in all presented information.

The present analysis incorporates data from multiple independent sources to provide a balanced perspective on the compound's properties and potential applications. Special attention is given to recent developments in triazolopyrimidine research that directly relate to understanding this specific compound's characteristics and potential utility. The review structure facilitates easy navigation between different aspects of the compound's properties while maintaining scientific accuracy and comprehensive coverage of relevant research findings.

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6O.2ClH/c11-10(12,13)6-5-7(20)19-8(15-6)16-9(17-19)18-3-1-14-2-4-18;;/h5,14H,1-4H2,(H,15,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFSQFNCOMGFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=NC(=CC(=O)N3N2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclocondensation of Amino-Triazoles with Formyl Derivatives

Step Reagents & Conditions Description
1. 5-Amino-triazole derivative + aldehyde or formyl compound Reflux in acetic acid or ethanol
2. Heating at reflux (80-120°C) Cyclization to form the fused heterocycle
3. Basic hydrolysis (if necessary) To obtain the intermediate pyrimidine derivative

Research findings indicate that such cyclocondensation reactions are efficient, with yields often exceeding 70%, depending on substituents and reaction conditions. The process is adaptable for introducing various substituents, including trifluoromethyl groups, at specific positions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 5 is introduced via electrophilic trifluoromethylation or by using trifluoromethylated precursors.

Method B: Electrophilic Trifluoromethylation

Step Reagents & Conditions Description
1. Triazolopyrimidine intermediate Dissolved in a suitable solvent (e.g., acetonitrile)
2. Trifluoromethylating reagent (e.g., Togni reagent, CF3I with a catalyst) At room temperature or slightly elevated temperature
3. Stirring for several hours To ensure complete trifluoromethylation

This method is supported by literature demonstrating high regioselectivity for trifluoromethylation at the desired position, with yields typically in the range of 60-80%.

Formation of the Dihydrochloride Salt

The final step involves salt formation to obtain the dihydrochloride form, which enhances compound stability and solubility.

Method D: Salt Formation

Step Reagents & Conditions Description
1. Aqueous HCl solution Dissolved in water or ethanol
2. Stirring at room temperature To protonate the amine groups and form the dihydrochloride salt
3. Filtration and drying To isolate the crystalline dihydrochloride salt

Data Tables Summarizing the Preparation Methods

Step Reaction Type Key Reagents Conditions Yield/Remarks
1 Cyclocondensation Amino-triazole + aldehyde Reflux in acetic acid >70% yield
2 Trifluoromethylation Togni reagent or CF3I Room temp, 4-8 hours 60-80% yield
3 Nucleophilic substitution Chlorinated heterocycle + piperazine 80-120°C, solvent: DMF Variable, 50-75%
4 Salt formation HCl in water Room temp Quantitative

Research Findings and Notes

  • The synthesis of the heterocyclic core is adaptable to various substituents, allowing for structural diversity.
  • Electrophilic trifluoromethylation is the most efficient method for introducing the CF3 group at position 5, with regioselectivity confirmed via NMR and mass spectrometry.
  • Piperazine attachment is typically achieved through nucleophilic substitution, with reaction conditions optimized to minimize side reactions.
  • Salt formation is straightforward, with dihydrochloride salts exhibiting improved pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the triazolo-pyrimidine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.

Scientific Research Applications

2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride involves:

Comparison with Similar Compounds

Substituent Variations at Position 5

The trifluoromethyl group distinguishes this compound from analogs with other substituents:

  • 5-Cyclopropyl analog (C₁₂H₁₇ClN₆O; MW: 296.76): The cyclopropyl group introduces steric bulk, which may hinder receptor docking compared to the smaller, electron-withdrawing CF₃ group .
  • 5-Hexyl derivative (e.g., Compound 32, ): A hexyl chain enhances lipophilicity but may reduce metabolic stability due to increased susceptibility to oxidative degradation .

Substituent Variations at Position 2

  • 2-Phenyl derivatives (e.g., S1-TP, ): Aromatic substituents like phenyl enhance π-π stacking but may increase off-target binding compared to the piperazine’s directed interactions .

Fluorinated vs. Non-Fluorinated Analogs

  • Non-fluorinated pyrazolopyrimidinones (e.g., MK7, MK8; ): Absence of CF₃ reduces metabolic stability and electron-withdrawing effects, leading to lower bioavailability and altered pharmacokinetics .

Pharmacological and Physicochemical Properties

Electrochemical Behavior

Triazolopyrimidinones with electron-withdrawing groups (e.g., CF₃) exhibit distinct redox profiles. The target compound’s CF₃ group likely stabilizes the reduced form, as seen in analogs like S1-TP (Eₐ = −1.12 V vs. Ag/AgCl), enhancing resistance to oxidative degradation .

Solubility and Bioavailability

The dihydrochloride salt form improves aqueous solubility (critical for oral absorption) compared to neutral analogs like 5-cyclopropyl derivatives. Piperazine’s basicity (pKa ~9.5) further enhances solubility in acidic environments (e.g., gastric fluid) .

Metabolic Stability

The CF₃ group reduces cytochrome P450-mediated metabolism, as observed in fluorinated pharmaceuticals, prolonging half-life relative to non-fluorinated compounds (e.g., MK66, ) .

Comparative Data Table

Compound Name / ID Position 2 Substituent Position 5 Substituent Molecular Weight Key Property
Target Compound Piperazine CF₃ 361.16 High solubility (dihydrochloride salt)
5-Methoxymethyl analog Piperazine Methoxymethyl 300.75 Increased polarity
5-Cyclopropyl analog Piperazine Cyclopropyl 296.76 Steric hindrance
Compound 32 () Amino Hexyl N/A High lipophilicity
S1-TP () 4-Methoxyphenyl Chloromethyl N/A Moderate redox activity
MK85 () Piperazine-like Bis(trifluoromethyl) N/A Enhanced lipophilicity

Biological Activity

2-Piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10Cl2F3N5\text{C}_9\text{H}_{10}\text{Cl}_2\text{F}_3\text{N}_5

It features a piperazine ring, a trifluoromethyl group, and a triazolo-pyrimidine core, contributing to its unique biological profile.

Antimalarial Activity

Recent studies have highlighted the potential of this compound as a promising antimalarial agent. Research indicates that analogs based on this scaffold exhibit potent in vitro activity against Plasmodium falciparum, the parasite responsible for malaria. Notably:

  • Inhibition of Erythrocytic Forms : Compounds derived from this structure demonstrated low nanomolar inhibitory activity against both susceptible and resistant strains of P. falciparum .
  • Transmission Blocking : Four specific compounds showed significant inhibition (58% to 86%) of gametocyte development, suggesting potential for blocking malaria transmission .

Cytotoxicity and Selectivity

The selectivity indices for these compounds were reported to exceed 1570, indicating low cytotoxicity towards human cells while maintaining high efficacy against malaria parasites. This selectivity is crucial for the development of safe antimalarial therapies .

Enzymatic Inhibition

Enzymatic assays revealed that these compounds had minimal inhibitory effects on PfDHODH (dihydroorotate dehydrogenase), suggesting they operate through mechanisms distinct from traditional antimalarials like chloroquine. This characteristic is essential in avoiding cross-resistance with existing treatments .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The triazolo-pyrimidine core may interact with specific molecular targets within the parasite.
  • The compound's ability to inhibit gametocyte formation could disrupt the lifecycle of the parasite and reduce transmission rates.

Case Study 1: Antimalarial Efficacy

A recent study evaluated a series of piperaquine analogs linked with the triazolo-pyrimidine scaffold. The findings indicated that:

Compound IDIC50 (nM)Selectivity Index
Compound A15>1570
Compound B25>1570
Compound C30>1570

These results demonstrate the promising potential of these compounds as new antimalarial agents with favorable safety profiles .

Case Study 2: In Silico Drug Design

In silico methods were employed to assess the pharmacokinetic properties of these compounds. The analysis indicated favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, further supporting their candidacy for development as therapeutic agents .

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification via column chromatography or recrystallization ensures >90% purity .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Focus
Advanced analytical techniques are critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and piperazine integration. For example, the trifluoromethyl group (-CF3_3) shows distinct 19^19F NMR signals at δ −60 to −70 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 361.16 for C10_{10}H13_{13}Cl2_2F3_3N6_6O) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

What electrochemical methods are employed to study its corrosion inhibition or redox behavior?

Advanced Research Focus
Voltammetric techniques on carbon graphite electrodes are standard:

  • Cyclic Voltammetry (CV) : Identifies oxidation/reduction peaks (e.g., anodic peaks near 0.5–1.0 V vs. Ag/AgCl) linked to triazole ring reactivity .
  • Tafel Analysis : Quantifies corrosion inhibition efficiency in chloride environments using current density (e.g., 85–92% inhibition at 103^{-3} M concentration) .

Table 1 : Electrochemical Parameters in 0.1 M HCl

ParameterValue RangeSignificance
Corrosion Potential−0.25 to −0.35 VIndicates passivation behavior
Charge Transfer Rate1.2–2.5 × 103^3 Ω·cm2^2Reflects adsorption on metal surfaces

How does the trifluoromethyl group influence its bioactivity and physicochemical properties?

Advanced Research Focus
The -CF3_3 group:

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability .
  • Electronic Effects : Withdraws electrons via inductive effects, reducing basicity of adjacent amines (pKa_a shift by 1–2 units) and stabilizing metabolic intermediates .
  • Biological Activity : In antimalarial studies, -CF3_3 analogs show 3–5× higher IC50_{50} values than non-fluorinated derivatives .

Table 2 : Substituent Effects on Antimalarial Activity (IC50_{50}, nM)

SubstituentIC50_{50} (Plasmodium falciparum)Reference
-CF3_312.4 ± 1.2
-CH3_358.7 ± 4.5

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus
Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dechlorinated derivatives at 1–3% levels) .
  • Structural Analogues : Compare with 5-cyclopropyl or 5-(methoxymethyl) derivatives to isolate -CF3_3 contributions .

What strategies improve aqueous solubility for in vivo studies?

Advanced Research Focus
Despite high lipophilicity (cLogP2.8cLogP ≈ 2.8), solubility is enhanced via:

  • Salt Formation : Dihydrochloride salt increases solubility in PBS (pH 7.4) to 1.2 mg/mL vs. 0.3 mg/mL for free base .
  • Co-solvents : Use 10% DMSO/water mixtures for in vitro assays without precipitation .
  • Prodrug Design : Phosphate ester derivatives improve solubility 5–10× .

How are computational methods applied to predict binding modes or metabolic pathways?

Q. Advanced Research Focus

  • Docking Studies : The triazolopyrimidine core interacts with ATP-binding pockets (e.g., Plasmodium falciparum PfATP4) via π-π stacking and hydrogen bonds .
  • ADMET Prediction : Tools like SwissADME predict high gastrointestinal absorption (>80%) but moderate CYP3A4 inhibition risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride
Reactant of Route 2
2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.